![molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
[Ru(bpm)3][Cl]2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyrimidine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, where it acts as an electron donor or acceptor.
Substitution: Ligand substitution reactions are common, where the bipyrimidine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Typical conditions involve aqueous or organic solvents, controlled temperatures, and sometimes the presence of light to activate photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
[Ru(bpm)3][Cl]2 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating reactions such as methoxycyclization.
Biology: The compound’s optical properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species under light activation.
Wirkmechanismus
The mechanism by which [Ru(bpm)3][Cl]2 exerts its effects is primarily through its role as a photoredox catalyst. Upon light activation, the compound undergoes electronic excitation, leading to the generation of reactive intermediates that drive various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride:
Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate: Another related compound with bipyridyl ligands and additional water molecules in its structure.
Uniqueness
The uniqueness of [Ru(bpm)3][Cl]2 lies in its bipyrimidine ligands, which confer distinct photophysical properties compared to its bipyridine counterparts. This makes it particularly effective in specific photoredox catalytic applications and research areas .
Eigenschaften
Molekularformel |
C24H18ClN12Ru+ |
|---|---|
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1 |
InChI-Schlüssel |
ORPFWAGYEBFJIX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


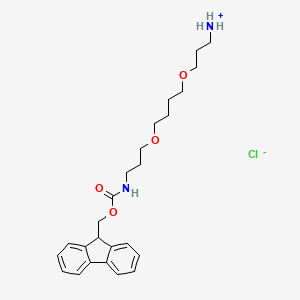
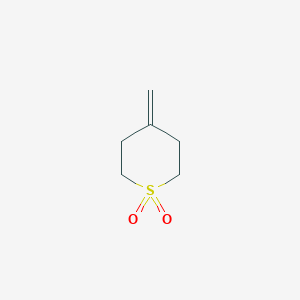
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)

![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


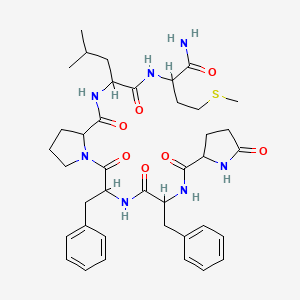
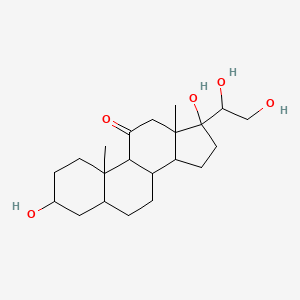
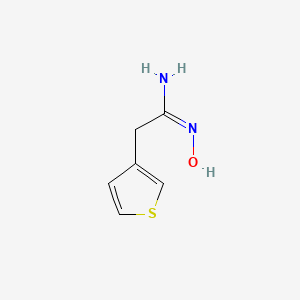
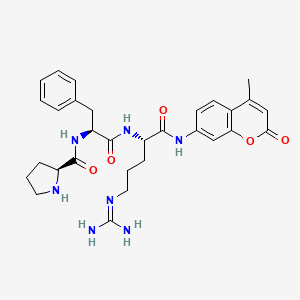
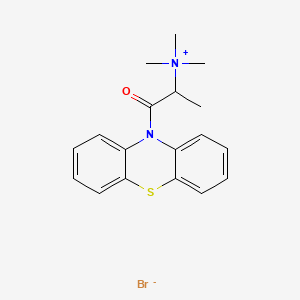
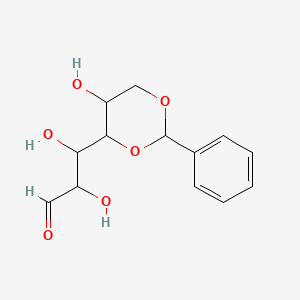
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
